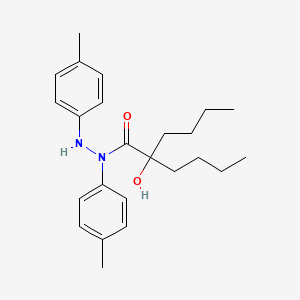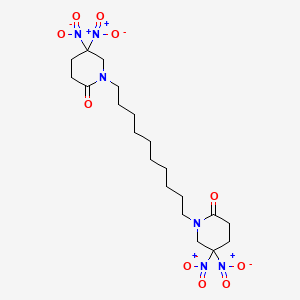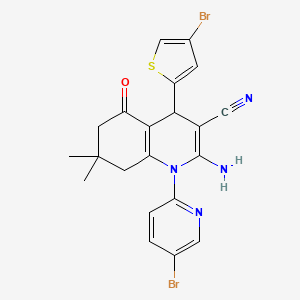
2-butyl-2-hydroxy-N,N'-bis(4-methylphenyl)hexanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-2-hydroxy-N,N’-bis(4-methylphenyl)hexanehydrazide is an organic compound with the molecular formula C24H34N2O2 It is known for its unique chemical structure, which includes a hydrazide functional group and two 4-methylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-2-hydroxy-N,N’-bis(4-methylphenyl)hexanehydrazide typically involves the reaction of 2-butyl-2-hydroxyhexanoyl chloride with 4-methylphenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the hydrazide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-2-hydroxy-N,N’-bis(4-methylphenyl)hexanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Butyl-2-hydroxy-N,N’-bis(4-methylphenyl)hexanehydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-butyl-2-hydroxy-N,N’-bis(4-methylphenyl)hexanehydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in various chemical reactions, which can modulate its effects on biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butyl-2-hydroxy-N’-(4-methylphenyl)hexanehydrazide: A similar compound with a slightly different structure, having one less 4-methylphenyl group.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another compound with structural similarities, used as an antioxidant.
Uniqueness
Its hydrazide group and two 4-methylphenyl groups contribute to its distinct chemical properties and reactivity, making it a valuable compound for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
3893-25-2 |
|---|---|
Molekularformel |
C24H34N2O2 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
2-butyl-2-hydroxy-N,N'-bis(4-methylphenyl)hexanehydrazide |
InChI |
InChI=1S/C24H34N2O2/c1-5-7-17-24(28,18-8-6-2)23(27)26(22-15-11-20(4)12-16-22)25-21-13-9-19(3)10-14-21/h9-16,25,28H,5-8,17-18H2,1-4H3 |
InChI-Schlüssel |
YWGXFFQGPXOEPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCCC)(C(=O)N(C1=CC=C(C=C1)C)NC2=CC=C(C=C2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}(4-methylphenyl)methanone](/img/structure/B14949961.png)
![3-(Butylsulfanyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B14949963.png)
![4-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14949972.png)


![N-(2-ethoxyphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B14949983.png)
![3-[11-(2-Cyano-ethyl)-11H-indeno[1,2-b]quinolin-11-yl]-propionitrile](/img/structure/B14949997.png)
![3,5-Dibromo-2-methoxybenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]hydrazone](/img/structure/B14950004.png)



![4-[(2,2-diphenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14950048.png)
![Benzonitrile, 4-(5H-1,2,4-triazino[5,6-b]indol-3-ylhydrazonomethyl)-](/img/structure/B14950054.png)
![(2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14950060.png)
